molecular formula C20H21N3O5 B10994171 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide

Cat. No.: B10994171
M. Wt: 383.4 g/mol
InChI Key: WGZSYISWCOABIQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide: is a complex organic compound that features both an indole and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation, using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Coupling with the Dimethoxyphenyl Ethyl Group: The final step involves coupling the indole derivative with the dimethoxyphenyl ethyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the indole ring, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of indole derivatives on biological systems. Indole derivatives are known to interact with various biological targets, including enzymes and receptors, making them valuable tools in pharmacology and biochemistry.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities, among others.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its indole and nitro groups. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitro-1H-indol-1-yl)acetamide is unique due to the presence of both an indole and a nitro group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-nitroindol-1-yl)acetamide

InChI

InChI=1S/C20H21N3O5/c1-27-18-7-6-14(12-19(18)28-2)8-10-21-20(24)13-22-11-9-15-16(22)4-3-5-17(15)23(25)26/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,21,24)

InChI Key

WGZSYISWCOABIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC=C3[N+](=O)[O-])OC

Origin of Product

United States

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